molecular formula C12H7ClO2 B12649575 3-Dibenzofuranol, 8-chloro- CAS No. 51596-39-5

3-Dibenzofuranol, 8-chloro-

Cat. No.: B12649575
CAS No.: 51596-39-5
M. Wt: 218.63 g/mol
InChI Key: UOLJISJGODSFKS-UHFFFAOYSA-N
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Description

3-Dibenzofuranol, 8-chloro- is a member of the chlorinated dibenzofurans family, which are organic compounds containing a chlorine atom attached to a dibenzofuran moiety. These compounds are known for their aromatic hydrocarbon structure and are often found as industrial by-products or pollutants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dibenzofuranol, 8-chloro- typically involves the chlorination of dibenzofuran followed by hydroxylation. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or other hydroxylating agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of chlorinated dibenzofurans, including 3-Dibenzofuranol, 8-chloro-, is not common due to their toxic nature. These compounds are usually produced in small amounts as unwanted impurities during the manufacturing of other chlorinated products .

Chemical Reactions Analysis

Types of Reactions

3-Dibenzofuranol, 8-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Dibenzofuranol, 8-chloro- has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of chlorinated aromatic hydrocarbons.

    Biology: Investigated for its effects on biological systems, particularly its interaction with the aryl hydrocarbon receptor.

    Medicine: Studied for its potential toxicological effects and its role in environmental health.

    Industry: Used in the development of analytical methods for detecting chlorinated pollutants.

Mechanism of Action

The mechanism of action of 3-Dibenzofuranol, 8-chloro- involves its binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding increases the receptor’s ability to activate transcription in the xenobiotic response element promoter region, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes. This process mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxy-3-chlorodibenzofuran
  • 2,3,7,8-Tetrachlorodibenzofuran
  • 2,3,4,7,8-Pentachlorodibenzofuran

Uniqueness

3-Dibenzofuranol, 8-chloro- is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological systems. Compared to other chlorinated dibenzofurans, it has distinct properties that make it a valuable compound for studying the effects of chlorinated aromatic hydrocarbons .

Properties

CAS No.

51596-39-5

Molecular Formula

C12H7ClO2

Molecular Weight

218.63 g/mol

IUPAC Name

8-chlorodibenzofuran-3-ol

InChI

InChI=1S/C12H7ClO2/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1-6,14H

InChI Key

UOLJISJGODSFKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C2C=C(C=C3)Cl

Origin of Product

United States

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